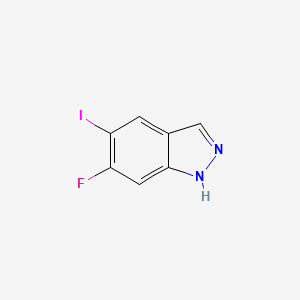

6-fluoro-5-iodo-1H-indazole

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of pharmaceutical sciences. wisdomlib.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a substantial percentage, estimated to be around 59-60%, of small-molecule drugs feature a nitrogen-containing heterocyclic core. msesupplies.commdpi.comopenmedicinalchemistryjournal.com This prevalence underscores their critical role in drug design and development. msesupplies.com The presence of nitrogen atoms within these ring structures allows for the formation of crucial hydrogen bonds with biological targets, a key factor in molecular recognition and binding affinity. nih.gov These compounds are integral to a wide array of therapeutic agents, including those with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov Their structural diversity enables fine-tuning of biological and physicochemical properties, making them a versatile scaffold for medicinal chemists. msesupplies.comopenmedicinalchemistryjournal.com

The Indazole Core as a Privileged Pharmacophore in Bioactive Molecules

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.comresearchgate.net This designation stems from its recurrent appearance in a multitude of biologically active compounds. researchgate.net The indazole moiety is a key structural feature in several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib. pnrjournal.com The versatility of the indazole core allows for functionalization at various positions, enabling the creation of a vast library of derivatives with diverse pharmacological profiles. researchgate.net These derivatives have shown promise in treating a range of conditions, including cancer, inflammatory diseases, and neurodegenerative disorders. researchgate.nettaylorandfrancis.com

Historical Context of Indazole Derivatives in Pharmaceutical Development

The exploration of indazole derivatives for therapeutic applications has a rich history. Initially synthesized in the late 19th century, the pharmacological potential of this scaffold has been increasingly recognized over the past few decades. researchgate.net Early research paved the way for the discovery of compounds like Benzydamine, an anti-inflammatory agent. researchgate.net The turn of the 21st century saw a surge in the development of indazole-based kinase inhibitors for cancer therapy, a testament to the scaffold's adaptability in targeting specific protein-protein interactions. rsc.orgnih.gov This historical progression highlights the enduring relevance of the indazole core in addressing evolving therapeutic challenges.

Rationale for Research on Halogenated Indazoles, Specifically 6-Fluoro-5-Iodo-1H-Indazole

The strategic incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. researchgate.net The unique electronic and steric characteristics of halogens can significantly influence a molecule's binding affinity, metabolic stability, and bioavailability. chemblink.commdpi.com

Strategic Utility of Halogen Substitutions in Modulating Pharmacological Profiles

Halogenation can profoundly alter the physicochemical properties of a molecule. Fluorine, the most electronegative element, can enhance metabolic stability and binding affinity through the formation of strong hydrogen bonds. chemblink.commdpi.com Chlorine, bromine, and iodine, with their larger atomic radii, can serve as key interaction points within a protein's binding pocket through a phenomenon known as halogen bonding. acs.orgmdpi.com This non-covalent interaction, where the halogen atom acts as a Lewis acid, can significantly improve ligand-receptor binding and selectivity. acs.orgnih.gov Furthermore, the presence of bromine and iodine provides synthetic handles for further molecular elaboration via cross-coupling reactions. chemblink.com

Current Landscape of Research on Halogenated Indazole Systems

The current research landscape for halogenated indazoles is vibrant and expanding. Scientists are actively exploring the synthesis and biological evaluation of various halogenated derivatives. chim.itresearchgate.net For instance, studies on 5-fluoro-substituted indazoles have shown their potential as potent kinase inhibitors. researchgate.net The introduction of different halogens at various positions on the indazole ring allows for a systematic investigation of structure-activity relationships (SAR), guiding the design of more effective and selective therapeutic agents. researchgate.net The compound this compound, with its specific substitution pattern, represents a focal point in this research, offering a unique combination of properties for drug discovery. cymitquimica.com This dual halogenation allows for the potential benefits of both fluorine's electronic influence and iodine's capacity for strong halogen bonding and synthetic diversification.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAYDNUIYXDTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744103 | |

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260384-77-7 | |

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 5 Iodo 1h Indazole and Its Functionalized Derivatives

Contemporary Approaches to Indazole Scaffold Construction

The formation of the indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is the foundational step in the synthesis of 6-fluoro-5-iodo-1H-indazole. Modern synthetic strategies focus on efficiency, selectivity, and the use of milder reaction conditions.

Cyclization Reactions for Benzopyrazole Core Formation

Cyclization reactions remain a cornerstone of indazole synthesis. Traditional methods often involve the condensation of a substituted hydrazine (B178648) with a carbonyl compound, followed by cyclization. For instance, 2-hydroxybenzaldehyde or related ketones can react with hydrazine hydrochloride in ethanol (B145695) under reflux to yield functionalized 1H-indazoles. chemicalbook.com A more contemporary approach involves the reductive cyclization of o-nitro-ketoximes. researchgate.net

Another powerful method is the [3+2] annulation of arynes with hydrazones. This approach allows for the construction of the 1H-indazole skeleton under relatively mild conditions. organic-chemistry.org The reaction between in situ generated diazo compounds and arynes via a 1,3-dipolar cycloaddition also provides an efficient route to 3-substituted indazoles. organic-chemistry.org

A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives offers a mild and operationally simple method for producing indazoles with broad functional group tolerance. organic-chemistry.org Furthermore, the diazotization of o-toluidine (B26562) derivatives followed by ring closure represents a classical yet effective strategy for accessing the 1H-indazole core. chemicalbook.com

Transition Metal-Catalyzed Coupling Strategies for Ring Closure

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often proceed via C-H activation/amination or oxidative annulation, offering high efficiency and selectivity. researchgate.netnih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used for intramolecular C-H amination. For example, Cu(OAc)2 can mediate the N-N bond formation in the cyclization of ketimines, derived from o-aminobenzonitriles, using oxygen as the oxidant to produce 1H-indazoles in good to excellent yields. nih.gov A copper-promoted oxidative intramolecular C-H amination of hydrazones using a tracelessly cleavable directing group has also been developed for the synthesis of 1H-indazoles under mild conditions. researchgate.net Intramolecular Ullmann-type reactions, catalyzed by copper, provide a scalable approach to substituted 1H-indazoles. thieme-connect.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-H activation and annulation sequences. For instance, a rhodium(III)-catalyzed synthesis of indazoles can be achieved through intermolecular C-H amination and N-N bond formation from ketoxime ethers and toluenesulfonamide. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions. While often used for functionalization after the indazole core is formed, they can also play a role in the cyclization step. For instance, Pd-catalyzed intramolecular C-H amination can be used to form lactams, a related structural motif. acs.org

The transition-metal-catalyzed C-H activation/annulation sequence has emerged as a powerful tool for constructing functionalized indazole derivatives with improved tolerance for various functional groups. researchgate.netnih.govmdpi.com

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times and often improve yields. ajrconline.orgjchr.orgmdpi.comajrconline.org In the context of indazole synthesis, microwave irradiation can be applied to the cyclization of hydrazones. ajrconline.orgajrconline.org For example, heating salicylaldehyde (B1680747) and hydrazine hydrates under microwave conditions can efficiently produce aryl hydrazones, which then cyclize to form indazoles. ajrconline.orgajrconline.org This method is considered more environmentally friendly and efficient than conventional heating. ajrconline.org

Microwave heating has also been successfully employed in copper-catalyzed intramolecular N-arylation of arylhydrazones to yield 1-aryl-1H-indazoles. researchgate.net This one-pot, two-step procedure involves the rapid formation of the hydrazone followed by a copper-catalyzed cyclization, both under microwave irradiation. researchgate.net

Regioselective Introduction of Halogen Substituents at the 5- and 6-Positions of the Indazole Nucleus

The introduction of fluorine and iodine at specific positions of the indazole ring is crucial for tuning the molecule's properties. The electronic effects of existing substituents play a critical role in directing the regiochemistry of these halogenation reactions. chemblink.com

Fluorination Techniques

Introducing a fluorine atom onto an aromatic ring requires specific reagents and conditions.

Electrophilic Fluorination: This is a direct method for introducing fluorine. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used. chemblink.comthieme-connect.de For instance, treatment of a bromo-indazole with Selectfluor can yield the corresponding bromo-fluoro-indazole. nih.gov However, the reactivity of the substrate is a key consideration, as unwanted side reactions like oxidation can occur. nih.gov N-fluorobenzenesulfonimide (NFSI) is another electrophilic fluorinating agent that can be used, sometimes under metal-free conditions in aqueous media. researchgate.net

Halogen-Exchange Reactions (Halex): This method involves the substitution of another halogen, typically chlorine or bromine, with fluoride (B91410). This is often achieved using a fluoride salt like potassium fluoride (KF). researchgate.netscientificupdate.com The Halex reaction is a powerful tool in industrial synthesis for producing fluoroaromatic compounds. scientificupdate.com

Iodination Techniques

Iodine can be introduced onto the indazole ring through several methods.

Direct Iodination: This involves treating the indazole with molecular iodine (I₂) in the presence of a base. chim.itmdpi.commdpi.com The base, such as potassium hydroxide (B78521) (KOH), deprotonates the indazole, increasing its nucleophilicity and facilitating electrophilic attack by iodine. chim.itmdpi.commdpi.com This method is commonly used for iodination at the C3 position, but can also be applied to the benzene ring of the indazole, depending on the directing effects of existing substituents. chim.itmdpi.com N-iodosuccinimide (NIS) is another effective iodinating agent that can be used, often in the presence of a base. semanticscholar.org

Iodination of Precursors: An alternative strategy is to introduce the iodine atom to a precursor molecule before the indazole ring is formed. For example, a substituted aniline (B41778) or benzaldehyde (B42025) can be iodinated prior to its use in a cyclization reaction to form the desired iodo-indazole. Sequential halogenation of the indazole core is also a common strategy. For instance, an indazole can first be brominated, and the resulting bromo-indazole can then be subjected to iodination.

Data Tables

Table 1: Comparison of Indazole Synthesis Methods

| Method | Key Features | Typical Reagents | Advantages |

| Cyclization of Hydrazones | Formation of the indazole core from a hydrazine and a carbonyl compound. | Hydrazine hydrate (B1144303), salicylaldehyde, ethanol. ajrconline.orgajrconline.org | Well-established, versatile. |

| Transition Metal-Catalyzed C-H Amination | Direct formation of the N-N bond via C-H activation. | Cu(OAc)₂, O₂; [Cp*RhCl₂]₂, PhI(OAc)₂. nih.govmdpi.com | High efficiency, good functional group tolerance. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Hydrazine hydrate, salicylaldehyde, K₂CO₃. ajrconline.orgajrconline.org | Reduced reaction times, improved yields. ajrconline.orgmdpi.com |

Table 2: Halogenation Techniques for Indazoles

| Technique | Position | Reagent | Conditions |

| Electrophilic Fluorination | C3, Benzene Ring | Selectfluor, NFSI. thieme-connect.deresearchgate.net | DMA, aqueous media. nih.govresearchgate.net |

| Direct Iodination | C3, Benzene Ring | I₂, KOH; NIS, KOH. chim.itmdpi.comsemanticscholar.org | DMF, CH₂Cl₂. chim.itmdpi.com |

| Sequential Halogenation | Benzene Ring | NBS, then I₂/oxidizing agent. | Controlled conditions. |

Control of Tautomeric Forms (e.g., 1H-Indazole versus 2H-Indazole Regioisomers)

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.govmdpi.com The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form. mdpi.combeilstein-journals.orgresearchgate.net This tautomerism significantly influences the reactivity and synthesis of indazole derivatives, particularly in N-alkylation reactions, which can lead to mixtures of N1 and N2 regioisomers. dergipark.org.trconnectjournals.comnih.gov

The regiochemical outcome of N-substitution is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. beilstein-journals.org While some conditions, such as the use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), often yield an almost equal mixture of N1 and N2 alkylated products, other systems offer a high degree of selectivity. dergipark.org.tr

Strategies to achieve regioselective N-alkylation often exploit the differing thermodynamic and kinetic stabilities of the products. connectjournals.comnih.gov The N1-substituted indazoles are typically the thermodynamically favored product, while N2-substituted isomers are often the result of kinetically controlled reactions. connectjournals.com For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) tends to favor the formation of the more stable N1-alkylated regioisomer. nih.gov Conversely, Mitsunobu conditions have been shown to preferentially yield the N2-alkylated product. beilstein-journals.orgnih.gov

Recent methodologies have expanded the toolbox for selective N2-alkylation. The use of trialkyl orthoformates provides a regioselective route to 2-alkyl-2H-indazoles. connectjournals.com Additionally, a metal-free catalysis system employing triflic acid (TfOH) with diazo compounds has been developed, affording N2-alkylated indazoles with excellent regioselectivity (N2/N1 ratios up to 100/0) and broad functional group tolerance. rsc.org The structural elucidation of these regioisomers is decisively confirmed using 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and NOESY experiments. dergipark.org.tr

| Reaction Condition | Predominant Isomer | Rationale / Notes | Reference |

|---|---|---|---|

| NaH in THF | N1 | Favors the thermodynamically more stable product. | nih.gov |

| K₂CO₃ in DMF | N1 / N2 Mixture (~1:1) | Often results in poor regioselectivity, requiring separation. | dergipark.org.tr |

| Mitsunobu Reaction (e.g., DIAD, PPh₃) | N2 | Kinetically controlled process favoring the N2 isomer. | beilstein-journals.orgnih.gov |

| Trialkyl Orthoformate | N2 | Provides a regioselective method for N2-alkylation. | connectjournals.com |

| Diazo Compounds / TfOH | N2 | Metal-free system with high regioselectivity for N2 position. | rsc.org |

| α-halo carbonyl electrophiles (with equilibration) | N1 | Equilibration process favors the thermodynamic N1 product. | beilstein-journals.org |

Post-Synthetic Functionalization of the Indazole Nucleus at Strategic Positions

The this compound core offers multiple sites for post-synthetic modification. The nitrogen atoms of the pyrazole ring and the carbon atoms of the benzene ring can be selectively functionalized to generate a library of analogues for structure-activity relationship (SAR) studies.

Strategies for Diversification at the Indazole Nitrogen Atoms (N1, N2)

The diversification of the indazole core at the N1 and N2 positions is a direct application of controlling the tautomeric reactivity discussed previously. The choice of synthetic strategy allows for the targeted synthesis of either the N1 or N2-substituted derivatives.

Targeting N1-Substituted Derivatives: To selectively synthesize N1-functionalized indazoles, conditions that favor thermodynamic control are employed. A common and effective method is the deprotonation of the indazole with sodium hydride (NaH) in THF, followed by the addition of an alkylating agent. nih.gov This approach leverages the greater stability of the N1-substituted product. beilstein-journals.orgresearchgate.net Similarly, reaction systems that allow for in-situ equilibration will typically yield the N1 isomer as the major product. beilstein-journals.orgnih.gov

Targeting N2-Substituted Derivatives: For the synthesis of N2-substituted indazoles, kinetically controlled reactions are preferred. The Mitsunobu reaction is a well-established method that demonstrates a strong preference for producing the N2 regioisomer. beilstein-journals.orgnih.gov More contemporary methods, such as TfOH-catalyzed reactions with diazo compounds or the use of trialkyl orthoformates, offer highly regioselective and high-yielding pathways to N2-functionalized products. connectjournals.comrsc.org

The ability to selectively introduce a wide array of side chains—from simple alkyl groups to more complex functionalized moieties—at either nitrogen atom is crucial for exploring the chemical space around the indazole scaffold. nih.gov

| Target Position | Methodology | Reagents | Key Characteristics | Reference |

|---|---|---|---|---|

| N1 | Thermodynamic Control | NaH / Alkyl Halide in THF | Favors the more stable N1 isomer. | nih.gov |

| N1 | Acylation | Acid Anhydrides / Electrochemical Reduction | Selective N1-acylation via reduction to the indazole anion. | organic-chemistry.org |

| N2 | Kinetic Control | Alcohol / DIAD / PPh₃ (Mitsunobu) | Strong preference for the kinetic N2 product. | beilstein-journals.orgnih.gov |

| N2 | Orthoformate Alkylation | Trialkyl Orthoformate | Regioselective synthesis of 2-alkyl-2H-indazoles. | connectjournals.com |

| N2 | Metal-Free Catalysis | Diazo Compound / TfOH | Excellent N2 selectivity and functional group tolerance. | rsc.org |

Introduction of Diverse Side Chains at the Carbon Positions (C3, C4, C7) for Structure-Activity Exploration

The functionalization of the carbon framework of the this compound is essential for fine-tuning molecular properties. The C3, C4, and C7 positions are particularly strategic targets for diversification.

Functionalization at the C3 Position: The C3 position of the indazole ring is reactive and can be functionalized through several methods. A primary strategy involves halogenation, such as iodination using iodine (I₂) and potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in DMF. chim.it The resulting 3-haloindazole is a versatile intermediate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. chim.it Direct C-H functionalization and acylation at the C3 position have also been reported, providing routes to other key derivatives. chim.itresearchgate.net

Functionalization at the C4 and C7 Positions: The C4 and C7 positions on the benzene portion of the indazole ring are critical for modulating the molecule's interaction with biological targets. The presence of substituents already on the ring, as in this compound, influences the regioselectivity of further substitutions. Direct C-H functionalization at these positions often requires directing groups to achieve high selectivity. mdpi.com For instance, a substituent at the C4 position can direct subsequent reactions to the C7 position. rsc.org A powerful strategy for C7 functionalization of a C4-substituted indazole involves a regioselective C7 bromination, followed by a Suzuki-Miyaura cross-coupling reaction to introduce diverse (hetero)aryl groups. rsc.org While direct functionalization at C4 can be challenging, it has been achieved on related systems using transient directing groups. mdpi.com The existing iodine at the C5 position and bromine at C4 in related compounds can also serve as handles for cross-coupling reactions, enabling the introduction of new functionalities. chemblink.com

| Position | Reaction Type | Typical Conditions | Introduced Group | Reference |

|---|---|---|---|---|

| C3 | Iodination | I₂, K₂CO₃, DMF | Iodo | chim.it |

| C3 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl / Heteroaryl | chim.it |

| C7 | Bromination (directed) | NBS (on a C4-sulfonamide indazole) | Bromo | rsc.org |

| C7 | Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, K₂CO₃, DMA | Aryl / Heteroaryl | mdpi.comrsc.org |

| C4 | Buchwald-Hartwig Amination | Primary amine, XPhos Pd G3 | Amino | |

| C4 | Alkenylation (directed) | [Ru(p-cymene)Cl₂]₂, Ag salt (on C3-formyl indole) | Alkenyl | mdpi.com |

Elucidation of Biological Activities and Therapeutic Potential of 6 Fluoro 5 Iodo 1h Indazole Derivatives

Oncological Applications and Anticancer Activity

The indazole nucleus is a prominent scaffold in the design of anticancer agents. rsc.org Derivatives have shown potent activity against various cancers, often by inhibiting protein kinases or other key cellular pathways involved in tumor progression. researchgate.netrsc.org

Inhibition of Cellular Proliferation across Various Cancer Cell Lines

Derivatives of 1H-indazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Research has identified several compounds that inhibit cancer cell growth, with their efficacy often measured by the half-maximal inhibitory concentration (IC₅₀).

One study highlighted a piperazine (B1678402) derivative, referred to as compound 6o , which exhibited a broad spectrum of activity against tested cancer cell lines. It was particularly effective against the K562 human chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 ± 0.55 μM. mdpi.com Another derivative, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-5-carboxyamide (8a) , showed potent activity against the PC-3 human prostate cancer cell line with an IC₅₀ of 6.21 μmol/L. sioc-journal.cn Similarly, compound N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-6-formamide (14a) was also effective against PC-3 cells, with an IC₅₀ of 6.43 μmol/L. sioc-journal.cn

Furthermore, the indazole derivative 2f displayed potent growth inhibitory activity across several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov In the realm of 6-substituted aminoindazoles, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibited a potent anti-proliferative effect in human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM. rsc.org

| Compound | Cancer Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 ± 0.55 μM | mdpi.com |

| Compound 8a | PC-3 (Prostate Cancer) | 6.21 μmol/L | sioc-journal.cn |

| Compound 14a | PC-3 (Prostate Cancer) | 6.43 μmol/L | sioc-journal.cn |

| Compound 2f | Various Cancer Cell Lines | 0.23–1.15 μM | nih.gov |

| Compound 36 | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 μM | rsc.org |

Modulation of Apoptotic Pathways (e.g., Upregulation of Cleaved Caspase-3 and Bax, Downregulation of Bcl-2)

A key mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade.

Treatment of the breast cancer cell line 4T1 with indazole derivative 2f was found to dose-dependently promote apoptosis. nih.gov This was associated with the upregulation of the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3. nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was downregulated. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. Similarly, studies on another indazole derivative, compound 6o , found that it induces apoptosis in K562 cells, a process linked to the transcription of apoptosis-related genes like Bax. mdpi.com

Induction of Cell Cycle Arrest (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, indazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, preventing cells from proceeding through division.

For instance, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was found to suppress the growth of HCT116 colorectal cancer cells by inducing cell cycle arrest in the G2/M phase. rsc.org Other indazole-based kinase inhibitors have also been associated with arresting the cell cycle at the G2/M checkpoint. google.com In contrast, the derivative known as compound 6o was shown to exert its antitumor properties by arresting the cell cycle in the G0/G1 phase in K562 cells. mdpi.com This demonstrates that different derivatives can halt cell proliferation at different stages of the cell cycle.

Antitumor Efficacy in Preclinical Models

The anticancer potential of indazole derivatives has been validated in preclinical in vivo models. These studies are crucial for assessing a compound's therapeutic efficacy in a whole-organism setting. One such study demonstrated that the indazole derivative 2f could effectively suppress the growth of a 4T1 tumor model in mice, doing so without causing obvious side effects. nih.gov This finding identifies compound 2f as a promising small molecule for further development as an anticancer agent. nih.gov

Antimicrobial Efficacy

The indazole scaffold is not only important in oncology but also serves as a basis for developing new antimicrobial agents. nih.govresearchgate.net Halogenated indazoles, in particular, have been investigated for their potential to combat bacterial infections. chemblink.com

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Indazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Research into 6-Iodo(1H)indazole indicates it has antimicrobial activity against Gram-positive bacteria such as Clostridium species, as well as some strains of Gram-negative bacteria like Escherichia coli. cymitquimica.com

A study on a series of indazole derivatives found that compounds 152 and 153 exhibited potent activity against penicillin-resistant Staphylococcus aureus, a significant Gram-positive pathogen. nih.gov Within the same study, compound 151 showed the best activity against S. pyogenes PS, with a Minimum Inhibitory Concentration (MIC) value of 4 mg/mL. nih.gov Furthermore, certain bisindole derivatives, specifically 17a and 17b , have demonstrated remarkably significant action against other Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

| Compound/Derivative | Bacterial Strain | Type | Observed Activity | Reference |

|---|---|---|---|---|

| 6-Iodo(1H)indazole | Clostridium spp. | Gram-Positive | Antimicrobial activity noted | cymitquimica.com |

| 6-Iodo(1H)indazole | Escherichia coli | Gram-Negative | Antimicrobial activity noted | cymitquimica.com |

| Compound 151 | S. pyogenes PS | Gram-Positive | MIC value of 4 mg/mL | nih.gov |

| Compounds 152 & 153 | Penicillin-resistant S. aureus | Gram-Positive | Potent activity reported | nih.gov |

| Compounds 17a & 17b (bisindoles) | Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Significant action noted | nih.gov |

Antifungal Activity

The indazole nucleus is a recognized pharmacophore in the development of novel antifungal agents. researchgate.nettaylorandfrancis.commdpi.comresearchgate.net Various derivatives have demonstrated potent activity against a range of fungal pathogens. Investigations into structure-activity relationships have revealed that halogen substitution can be a critical determinant of antifungal efficacy.

Research into novel triazole antifungal agents identified indazole analogs as promising leads. biocon.re.kr In a study exploring cyclic hydrazine (B178648) derivatives, indazole analogs with halogen substituents at the C5-position were highlighted as particularly promising for antifungal therapy, demonstrating potent activity and a broad spectrum. biocon.re.kr Another study described the antifungal activities of N-(indazol-3-yl)-2-iodobenzamide derivatives, further underscoring the potential of halogenated indazoles in this therapeutic area. austinpublishinggroup.com Additionally, newly synthesized indazolylchromone derivatives have shown very good antifungal activity against plant pathogenic fungi like Sclerotium rolfsii and Fusarium oxysporum. researchgate.net Computational studies, including molecular docking, have been employed to understand the mechanism of action, often involving the inhibition of crucial fungal enzymes like lanosterol (B1674476) 14-α-demethylase (CYP51). researchgate.netresearchgate.net

Table 1: Examples of Antifungal Activity in Indazole Derivatives

| Compound Type | Target/Fungal Strain | Key Findings | Reference |

|---|---|---|---|

| Indazole-linked triazoles (with C5-halogen) | Various fungal strains | Identified as promising leads with potent, broad-spectrum antifungal activity. | biocon.re.kr |

| Indazolylchromone derivatives | Sclerotium rolfsii, Fusarium oxysporum | Exhibited very good fungicidal activity, with ED50 values as low as 10.10 mg L⁻¹. | researchgate.net |

| N-(Indazol-3-yl)-2-iodobenzamide | Not specified | Reported to possess antifungal properties. | austinpublishinggroup.com |

| Indazole-based candidates | Rhizopus oryzae | A lead compound (1aa) showed an MIC of 128 µg/mL and inhibited ergosterol (B1671047) biosynthesis. | researchgate.net |

Antiprotozoal Activity (e.g., Antileishmanial Potency)

Indazole derivatives have been extensively investigated for their antiparasitic properties, showing notable activity against various protozoa, including Leishmania species, the causative agents of leishmaniasis. researchgate.netresearchgate.netnih.govnih.gov The search for new antileishmanial drugs has highlighted several indazole-based compounds as promising candidates.

A study focused on 3-chloro-6-nitro-1H-indazole derivatives demonstrated their potential as inhibitors of Leishmania parasite growth. nih.gov The inhibitory potency was found to be dependent on the specific Leishmania species, with some derivatives showing strong to moderate activity against L. infantum. nih.gov Molecular docking studies suggested that these compounds could bind effectively to trypanothione (B104310) reductase (TryR), an enzyme essential for the survival of Leishmania parasites. nih.gov Further research on N-alkyl-6-nitroindazole derivatives also identified compounds with potent activity against L. donovani. researchgate.net The collective evidence suggests that the indazole scaffold, particularly when substituted with electron-withdrawing groups like halogens and nitro groups, is a promising template for the development of novel antileishmanial agents.

Table 2: In Vitro Antileishmanial Activity of 3-Chloro-6-Nitro-1H-Indazole Derivatives against L. infantum

| Compound | IC₅₀ (µM) against L. infantum promastigotes | Reference |

|---|---|---|

| Derivative 4 | 14.00 ± 1.10 | nih.gov |

| Derivative 5 | 15.10 ± 1.00 | nih.gov |

| Derivative 7 | 16.00 ± 0.90 | nih.gov |

| Derivative 10 | 20.00 ± 1.90 | nih.gov |

| Derivative 11 | 19.00 ± 1.50 | nih.gov |

| Derivative 12 | 21.00 ± 1.20 | nih.gov |

| Derivative 13 | 18.00 ± 1.30 | nih.gov |

| Miltefosine (Reference) | 2.50 ± 0.90 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The indazole scaffold is a well-established core for compounds with significant anti-inflammatory and immunomodulatory properties. researchgate.nettaylorandfrancis.comresearchgate.netchemblink.com Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

Studies have demonstrated that indazole derivatives can significantly inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The introduction of a fluorine atom has been shown to be particularly beneficial. For instance, a 6-fluoroindazole scaffold was developed as a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity. nih.gov Another derivative, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, was identified as a highly selective inhibitor of RIP2 kinase, a key signaling molecule in inflammatory pathways, showing potential for treating chronic inflammatory conditions like Crohn's disease and ulcerative colitis. mdpi.com These findings indicate that fluorinated indazoles, such as 6-fluoro-5-iodo-1H-indazole, hold considerable promise as anti-inflammatory agents.

Antiviral Properties (e.g., Anti-HIV Activity)

Indazole derivatives are a recognized class of compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV). researchgate.nettaylorandfrancis.comresearchgate.netresearchgate.net The incorporation of fluorine atoms into the indazole structure has been a successful strategy for enhancing antiviral potency.

Research has identified 5-fluoroindazole derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.govrsc.org These compounds demonstrated excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme. nih.govrsc.org Structure-activity relationship studies revealed that the presence of the fluorine atom at position 5 significantly improved potency against the wild-type reverse transcriptase enzyme by as much as 7- to 13-fold compared to the non-fluorinated parent compound. rsc.org This highlights the critical role of fluorine in enhancing the anti-HIV activity of indazole derivatives, suggesting a promising avenue for derivatives like this compound.

Table 3: Anti-HIV Activity of 5-Fluoroindazole NNRTI Derivatives

| Compound | IC₅₀ (nM) against wild-type HIV-1 RT | Reference |

|---|---|---|

| Non-fluorinated derivative (16) | 332 | rsc.org |

| 5-Fluoroindazole derivative (17a) | 50 | rsc.org |

| 5-Fluoroindazole derivative (17b) | 25 | rsc.org |

Cardiovascular System Modulation (e.g., Vasorelaxant, Anti-aggregatory Properties)

Derivatives of the indazole heterocycle have been studied for their effects on the cardiovascular system, with many compounds exhibiting beneficial properties such as vasorelaxant and anti-platelet aggregatory activities. taylorandfrancis.comnih.govingentaconnect.comingentaconnect.com The mechanism for these effects often involves the modulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. taylorandfrancis.comnih.govingentaconnect.com

Indazole derivatives have been shown to stimulate the release of NO and increase intracellular levels of cGMP, leading to smooth muscle relaxation and inhibition of platelet aggregation. taylorandfrancis.com This activity makes them attractive candidates for the development of treatments for circulatory disorders. nih.gov For example, the indazole derivative YC-1 was specifically developed for its therapeutic potential in managing conditions related to platelet aggregation and vascular contraction. nih.gov While specific studies on this compound are lacking in this area, the established cardiovascular effects of the parent scaffold suggest that its derivatives are worthy of investigation for their potential to modulate vascular tone and hemostasis.

Neurological and Central Nervous System Applications

The indazole nucleus is a privileged structure for targeting the central nervous system (CNS), with derivatives showing activity against a range of neurological and psychiatric disorders. medchemexpress.commdpi.com The strategic use of fluorine substitution is a well-known method to improve CNS drug properties, such as blood-brain barrier penetration. nih.govresearchgate.net

Fluorinated indazoles have been shown to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative conditions. Furthermore, indazole derivatives are prominent modulators of serotonin (B10506) receptors, which are key targets in the treatment of CNS disorders. A 6-fluoroindazole derivative was reported as a potent modulator of the human serotonin 5-HT₂A receptor with a high binding affinity. researchgate.netnih.gov Other series of fluorinated indazole derivatives have been designed and patented for their significant binding affinity to the 5-HT₆ receptor, a target for cognitive disorders. researchgate.netnih.gov These findings strongly support the potential of this compound derivatives as candidates for developing novel CNS-acting therapeutic agents.

Table 4: Activity of Fluorinated Indazole Derivatives on Serotonin Receptors

| Compound/Derivative Series | Target Receptor | Reported Activity (Kᵢ or IC₅₀) | Potential Application | Reference |

|---|---|---|---|---|

| 6-Fluoroindazole derivative (151) | Human 5-HT₂A | IC₅₀ = 2.3 nM | CNS disorders | researchgate.netnih.gov |

| Fluorinated indazole derivatives (152-154) | Human 5-HT₆ | Kᵢ = 0.01 – 45 nM | CNS disorders | researchgate.netnih.gov |

| Indazole-derived heterocycles | Human 5-HT₃A | Nanomolar binding affinity | Irritable Bowel Syndrome | celentyx.com |

Mechanistic Investigations and Molecular Target Identification

Interaction with Key Enzyme Systems

The indazole nucleus is a prominent feature in numerous enzyme inhibitors, where it often mimics endogenous structures to compete for active sites.

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. lookchem.com The indazole scaffold is a key structural motif in many approved kinase inhibitors and clinical candidates. rsc.org

Tyrosine and Serine/Threonine Kinases: The indazole core is a well-established pharmacophore for designing inhibitors of both tyrosine kinases and serine/threonine kinases. taylorandfrancis.com Derivatives of indazole have demonstrated inhibitory activity against a range of these enzymes, playing a role in anticancer drug development. rsc.org

Fibroblast Growth Factor Receptors (FGFRs): The indazole scaffold is central to the development of potent FGFR inhibitors. taylorandfrancis.com For instance, derivatives built on a 1H-indazol-3-amine framework have yielded potent inhibitors of FGFR1. ambeed.com Further studies have shown that specific 1H-indazole derivatives can inhibit FGFR1-3, and fluoroindazole analogues have been evaluated as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), another receptor tyrosine kinase. nih.gov

MEK (Mitogen-activated protein kinase kinase): The relevance of the fluorinated indazole structure to MEK inhibition is highlighted by its role in the synthesis of established MEK inhibitors. The closely related compound, 6-bromo-5-fluoro-1H-indazole, serves as a key intermediate in the development of the MEK inhibitor Selumetinib. Furthermore, the MEK inhibitor Binimetinib shares structural motifs with halogenated indazoles.

ROCK1 (Rho-associated coiled-coil containing protein kinase 1): Fluorine substitution on the indazole ring has been shown to be particularly effective for ROCK1 inhibition. A 6-fluoroindazole derivative demonstrated significantly enhanced ROCK1 inhibitory potency, with an IC₅₀ value of 14 nM. rsc.org Other 6-fluoroindazole examples have shown IC₅₀ values as low as 6 and 7 nM. rsc.org

Checkpoint Kinase 1 (Chk1): The iodo-indazole moiety is linked to the inhibition of Chk1, a critical enzyme in the DNA damage response pathway. The parent compound, 6-iodo-1H-indazole, is utilized as a synthetic intermediate for creating Chk1 inhibitors. [From previous search] Similarly, 6-chloro-3-iodo-1H-indazole functions by inhibiting Chk1 activity. [From previous search]

c-Met: The fluorinated indazole scaffold is also implicated in the inhibition of the c-Met receptor tyrosine kinase. 5,6-Difluoro-1H-indazole is used in the synthesis of c-Met inhibitors, and drug discovery programs have identified indazole-based compounds with sub-micromolar binding affinity for c-Met.

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the synthesis of 1H-indazole derivatives that display strong potency against EGFR kinases, including clinically relevant mutant forms. taylorandfrancis.com The indazole scaffold is a recognized component in the development of EGFR inhibitors. rsc.org

| Kinase Target | Relevant Indazole Analogue(s) | Finding / Potency (IC₅₀) | Citation(s) |

| ROCK1 | 6-Fluoroindazole derivative | 14 nM | rsc.org |

| Other 6-Fluoroindazole derivatives | 6 nM and 7 nM | rsc.org | |

| FGFR | 1H-Indazole-based derivatives | Potent FGFR1-3 inhibition | taylorandfrancis.com |

| MEK | 6-Bromo-5-fluoro-1H-indazole | Intermediate for MEK inhibitor Selumetinib | |

| Chk1 | 6-Iodo-1H-indazole | Intermediate for Chk1 inhibitors | [From previous search] |

| c-Met | 5,6-Difluoro-1H-indazole | Used in synthesis of c-Met inhibitors | |

| EGFR | 1H-Indazole derivatives | Potent inhibitors of EGFR and its mutants | taylorandfrancis.comrsc.org |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. [From previous search] The indazole ring is considered a bioisostere of the indole (B1671886) moiety of tryptophan, making it an attractive scaffold for designing IDO1 inhibitors. rsc.org Research has focused on designing various substituted indazoles, including 6-substituted aminoindazoles, to target the IDO1 active site and disrupt its function, which is a key mechanism of tumor immune escape. rsc.org

Lactoperoxidase (LPO) is a mammalian peroxidase enzyme with antimicrobial properties. A study investigating the interaction of various indazole derivatives with bovine milk LPO found that they acted as potent inhibitors. [From previous search] Specifically, 6-fluoro-1H-indazole was identified as a strong, noncompetitive inhibitor of LPO, indicating that it binds to a site other than the enzyme's active site to modulate its activity. [From previous search] The study reported Kᵢ values for a range of indazole molecules from 4.10 to 252.78 µM. [From previous search]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Mechanisms

Receptor Ligand Binding and Modulation

In addition to enzyme inhibition, indazole derivatives are known to bind to and modulate the function of various cell surface receptors.

The indazole nucleus is a key structural feature in compounds designed as antagonists for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel involved in signaling nausea and vomiting. taylorandfrancis.comamegroups.orgnih.gov Research has led to the identification of potent and selective 5-HT3 receptor antagonists based on the indazole framework. nih.gov For example, the indazole derivative BRL 43694 was found to be a highly effective antiemetic agent. nih.gov While direct data on 6-fluoro-5-iodo-1H-indazole is limited, studies on other fluorinated indazoles show they can interact with various serotonin receptor subtypes, including exhibiting high binding affinity for 5-HT6 receptors and agonist activity at 5-HT4 receptors, underscoring the scaffold's versatility in targeting the serotonergic system. rsc.orgresearchgate.net

Metabotropic glutamate (B1630785) receptor 4 (mGluR4) is a Group III G-protein coupled receptor that plays a modulatory role in synaptic transmission. google.comnih.gov There is significant interest in developing positive allosteric modulators (PAMs) for mGluR4 as a potential therapeutic strategy for central nervous system disorders. nih.govnih.gov Recent drug discovery efforts have highlighted the indazole and azaindazole moieties as privileged scaffolds for mGluR4 PAMs. tandfonline.com Research has shown that an indazole-containing compound can act as a potent mGluR4 PAM with an EC₅₀ of 67 nM. nih.gov Furthermore, a series of fluorinated heterocycles, including 5-fluorothiazoles, have been identified as mGluR4 modulators with EC₅₀ values under 100 nM, supporting the potential role of fluorinated indazoles like this compound in modulating this receptor. rsc.orgrsc.orgresearchgate.net

Transient Receptor Potential A1 (TRPA1) Cation Channel Antagonism

The 6-fluoroindazole scaffold, a core component of this compound, has been identified as a selective antagonist of the Transient Receptor Potential A1 (TRPA1) cation channel. nih.govrsc.org TRPA1 is a non-selective cation channel known for its role as a sensor for noxious environmental stimuli, including irritant chemicals and cold temperatures, making it a key player in pain and inflammation pathways. nih.gov

In vitro studies utilizing a FLIPR (Fluorometric Imaging Plate Reader) calcium cation imaging assay demonstrated that a compound featuring the 6-fluoroindazole scaffold is a potent and selective antagonist of human TRPA1 (hTRPA1). nih.gov The investigation revealed significant inhibitory activity, highlighting the potential of this chemical structure in modulating TRPA1 function. nih.gov The compound exhibited an IC₅₀ value of 0.043 μM with 98% inhibition, indicating strong antagonistic properties. nih.gov

| Compound Scaffold | Target | Assay Type | IC₅₀ (μM) | Inhibition (%) | Source |

|---|---|---|---|---|---|

| 6-fluoroindazole | Human TRPA1 | FLIPR Calcium Cation Imaging | 0.043 | 98 | nih.gov |

C-C Chemokine Receptor Type 4 (CCR4) Antagonism

Derivatives containing the 6-fluoroindazole structure have also been synthesized and assessed for their activity as allosteric antagonists of the human C-C Chemokine Receptor Type 4 (CCR4). nih.gov CCR4 is a G-protein-coupled receptor (GPCR) that plays a significant role in immune responses, particularly in the trafficking of T-helper 2 (Th2) cells, making it a target for inflammatory conditions. nih.govrsc.org

The antagonistic activity of these compounds was evaluated in vitro using a [³⁵S]GTPγS binding assay, which measures the activation level of G-proteins following agonist stimulation. nih.gov The results showed that the 6-fluorinated indazole scaffolds demonstrated notable human CCR4 antagonistic activity, with pIC₅₀ values in the range of 6.0 to less than 8.1. nih.govrsc.org

| Compound Scaffolds | Target | Assay Type | Activity (pIC₅₀) | Source |

|---|---|---|---|---|

| 6-fluorinated indazole derivatives | Human CCR4 | [³⁵S]GTPγS binding assay | 6.0 ≤ pIC₅₀ < 8.1 | nih.govrsc.org |

DNA and Nucleic Acid Interactions

The indazole scaffold is a recognized structure in medicinal chemistry for its interaction with proteins that regulate DNA and nucleic acid processes. As a bioisostere of the indole ring found in tryptophan, the indazole structure has been used as a foundation for designing inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org IDO1 is involved in tryptophan metabolism, and its inhibition can lead to the arrest of the cell cycle in T lymphocytes. rsc.org

Furthermore, related halogenated indazole compounds have been shown to interact with key regulators of the DNA damage response pathway. For instance, 6-chloro-3-iodo-1H-indazole interacts with and inhibits checkpoint kinase 1 (Chk1), a crucial enzyme for cell cycle regulation. evitachem.com This suggests that the this compound scaffold has the potential to engage with similar biological targets involved in maintaining genomic integrity and controlling cell proliferation.

Interference with Cellular Signaling Transduction Cascades

Indazole derivatives are well-documented inhibitors of various cellular signaling pathways critical to cell proliferation and survival. The indazole core is a privileged scaffold found in numerous kinase inhibitors. rsc.org For example, indazole-based compounds have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and p38 MAP kinase, both of which are central components of signaling cascades that regulate inflammation and cell growth. mdpi.comgoogle.com

The broader family of indazole-containing molecules has been shown to interfere with multiple signal transduction pathways. Lonidamine, an indazole derivative, disrupts cancer cell energy metabolism through the inhibition of mitochondrially-bound hexokinase. drugbank.com Other derivatives have been developed as inhibitors of the MEK signal transduction pathway, which is implicated in the proliferation of various cancer cells. drugbank.com The structural features of this compound make it a candidate for similar interactions, potentially modulating key signaling events within the cell.

The Role of Halogen Bonding and Other Non-Covalent Interactions in Ligand-Target Recognition

The specific halogenation pattern of this compound is crucial for its interaction with biological targets. The presence of both fluorine and iodine atoms allows for the formation of halogen bonds, a type of non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor). acs.org These interactions are increasingly recognized for their importance in enhancing ligand-protein binding affinity and specificity. medtigo.com

The iodine atom at the 5-position, being a large and polarizable halogen, is a strong halogen bond donor. It can form directed, stabilizing interactions with Lewis basic sites in a protein's binding pocket, such as the backbone carbonyls or the side chains of serine, threonine, aspartate, and glutamate residues. acs.orgmedtigo.com This capacity for halogen bonding can significantly improve the binding affinity and selectivity of the molecule for its target.

Structure Activity Relationship Sar Studies of 6 Fluoro 5 Iodo 1h Indazole Derivatives

Correlating Halogen Substitution Patterns with Biological Efficacy

The identity and position of halogen substituents on the indazole ring are critical determinants of biological activity. The interplay between fluorine at the 6-position and iodine at the 5-position creates a unique electronic and steric environment that influences molecular interactions.

While direct SAR studies for 6-fluoro-5-iodo-1H-indazole are not extensively documented, the effects of its positional isomers can be inferred from related halogenated indazoles. For instance, the substitution pattern significantly impacts biological activity. In a series of synthetic cannabinoid receptor agonists, halogenation at the 5-position of the indazole core was explored, revealing that the effect on potency varied depending on the specific halogen and other substituents on the molecule. researchgate.net

The location of the fluorine atom is also crucial. Studies on fluorinated indazoles show that moving the fluorine atom to different positions on the benzene (B151609) ring can alter the molecule's binding affinity and functional activity. For example, 5,6-difluoro-1H-indazole and 4-fluoro-6-iodo-1H-indazole are known building blocks whose distinct substitution patterns are exploited in drug discovery. The 5,6-difluoro pattern enhances lipophilicity and metabolic stability, while the 4-fluoro-6-iodo arrangement provides different electronic and steric properties, in addition to a site (iodine) for further synthetic modification via cross-coupling reactions. Therefore, the specific 6-fluoro-5-iodo arrangement would be expected to confer a distinct biological profile compared to its isomers, such as 5-fluoro-6-iodo-1H-indazole or 4-fluoro-5-iodo-1H-indazole, due to altered dipole moments, hydrogen bonding potential, and steric profiles influencing target interaction.

The distinct properties of fluorine and iodine play a significant role in the SAR of this compound derivatives.

Fluorine (at C-6): As the most electronegative element, fluorine can form strong hydrogen bonds and alter the acidity of the N-H proton of the indazole ring, which can be critical for binding to biological targets. Its small size means it often acts as a bioisostere for a hydrogen atom, causing minimal steric perturbation while significantly modifying electronic properties. In some series of indazole derivatives, fluorine substitution has been shown to enhance anticancer potency. mdpi.com Specifically, in a study of 1H-indazol-3-amine derivatives, the inclusion of a 2,6-difluoro-3-methoxyphenyl group resulted in potent enzymatic and antiproliferative activities. nih.gov

Iodine (at C-5): In contrast to fluorine, iodine is large, less electronegative, and highly polarizable. The large size of the iodine atom introduces significant steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the target's binding site. Its high polarizability makes it a strong participant in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding. Furthermore, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thus serving as a synthetic handle for introducing further diversity into the molecule. chim.it

A comparative study on halogenated synthetic cannabinoids found that among analogs with a substitution at the 5-position of the indazole core, those with fluorine often had the lowest EC50 values (highest potency). researchgate.net Conversely, brominated analogs in some series showed significantly reduced potency, highlighting that the specific halogen's properties are key. researchgate.net The combination of the small, highly electronegative fluorine at C-6 and the large, polarizable iodine at C-5 in this compound thus presents a unique SAR profile, where fluorine primarily modulates the electronic environment and local hydrogen bonding, while iodine offers potential for strong halogen bonding interactions and significant steric influence.

Positional Isomer Effects of Fluoro and Iodo Substituents

Impact of Other Substituent Modifications on Potency and Selectivity

Beyond the core halogenation pattern, modifications at other positions of the this compound scaffold, particularly at the N-1 and C-3 positions, are crucial for modulating potency and selectivity.

The introduction of various cyclic and acyclic groups at different positions on the indazole ring has been shown to have a profound impact on biological activity.

Alkyl Groups: N-methylation of 3-aryl indazoles has been shown to enhance cytotoxic activity against cancer cell lines compared to their N-H counterparts. mdpi.com In another study on 6-substituted aminoindazoles, the introduction of a methyl group at the C-3 position resulted in potential toxicity against colon cancer cells. rsc.org

Aryl Groups: The C-3 and C-6 positions are common sites for introducing aryl substituents. In one study, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives were developed as potent fibroblast growth factor receptor (FGFR) inhibitors. mdpi.comnih.gov The nature and substitution pattern of the aryl ring are critical. For instance, in a series of N-methyl-3-aryl indazoles, a fluoro-substituted phenyl ring at C-3 resulted in superior anticancer activity. mdpi.com Similarly, introducing substituted aromatic groups at the C-5 position via Suzuki coupling has been a successful strategy for increasing biological activity. nih.gov

Heteroaryl Groups: Replacing aryl groups with heteroaryl moieties can significantly alter activity by introducing additional hydrogen bond donors/acceptors and modifying solubility. For example, in a study of YC-1 analogs, replacing a furan (B31954) ring with a thiophene (B33073) ring improved inhibitory activity. nih.gov

The table below summarizes SAR findings for substituents on the indazole core from various studies.

| Parent Scaffold | Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| 3-Aryl-1H-Indazole | N-1 | Methyl | Enhanced anticancer activity over N-H | mdpi.com |

| 1H-Indazole-3-amine | C-5 | Substituted Aromatic Groups | Increased activity, explored kinase targets | nih.gov |

| 6-Amino-1H-Indazole | C-3 | Methyl | Potential cytotoxicity in HCT116 cells | rsc.org |

| 6-Amino-1H-Indazole | 6-NH | 4-Fluorobenzyl | Potent anti-proliferative activity | rsc.org |

| 1H-Indazole | C-6 | 2,6-dichloro-3,5-dimethoxyphenyl | Potent FGFR1 inhibition | mdpi.comnih.gov |

The balance between polar and non-polar substituents is essential for optimizing both pharmacokinetic properties and target engagement.

Polar Substituents: The introduction of polar groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), or carboxamide (-CONH2) can enhance solubility and provide additional hydrogen bonding opportunities. In a series of 3-aryl-1-methyl-1H-indazoles, derivatives with a polar para-hydroxy or para-N,N-dimethylamide group on the phenyl ring exhibited good anticancer activity. mdpi.com In another study, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives were identified as potent FGFR inhibitors, with further optimization involving the addition of polar groups like methylpiperazine leading to improved potency. mdpi.com

Non-Polar Substituents: Non-polar groups, such as alkyl chains and unsubstituted aryl rings, primarily contribute to activity through hydrophobic interactions within the target's binding pocket. SAR studies on 6-substituted aminoindazoles revealed that aryl group substitutions were generally more cytotoxic than a non-polar cyclohexyl group. rsc.org However, the specific placement and nature of even simple non-polar groups can be critical. For example, among N-benzyl derivatives of an indazole core, ortho-fluoro substitution on the benzyl (B1604629) ring led to better inhibitory activity than meta or para substitution. nih.gov

Effects of Alkyl, Aryl, and Heteroaryl Groups

Stereochemical Considerations in Biological Activity and Target Binding

When substitutions on the indazole ring create one or more chiral centers, stereochemistry becomes a critical factor in determining biological activity. The differential spatial arrangement of atoms in enantiomers or diastereoisomers leads to distinct interactions with chiral biological macromolecules like enzymes and receptors.

For example, in the synthesis of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) produced a mixture of diastereoisomers. csic.esmdpi.com These isomers were separated chromatographically, and their relative stereochemistry was assigned using 2D NOESY NMR experiments. The evaluation of their antiproliferative activity revealed that the biological effect could be dependent on the specific stereoisomer. csic.esmdpi.com Similarly, the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center has been reported, underscoring the importance of controlling stereochemistry for creating effective pharmaceutical agents. pnrjournal.com

Therefore, if a substituent introduced onto the this compound framework—for instance, an α-methylbenzyl group at the N-1 position or a substituted side chain at C-3—creates a stereocenter, it is highly probable that the resulting enantiomers would exhibit different potencies and/or selectivities. One enantiomer may fit optimally into the binding site of a target protein, maximizing favorable interactions, while the other may bind less effectively or not at all due to steric clashes. Consequently, the stereoselective synthesis or chiral separation of such derivatives would be an essential step in the drug development process to isolate the more active stereoisomer.

Elucidation of Key Structural Attributes for Enhanced Efficacy

The strategic placement of substituents on the 1H-indazole scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. In the case of this compound derivatives, the interplay between the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom establishes a unique electronic and steric landscape. This foundation provides a versatile platform for further structural modifications aimed at enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies on analogous compounds have illuminated several key structural attributes that are critical for potency and selectivity.

Research into various substituted indazoles has consistently shown that modifications at the C3, N1, and even the C4 positions of the indazole ring can dramatically influence biological activity. The 6-fluoro and 5-iodo substitutions provide a distinct starting point, and the introduction of additional functional groups can lead to optimized interactions with biological targets, such as protein kinases.

Key findings from SAR studies of related indazole derivatives reveal several important considerations:

Substitution at the C3-Position: The C3 position of the indazole ring is frequently targeted for introducing diversity. The addition of aryl or heteroaryl groups can lead to potent activity, often by accessing specific binding pockets in target proteins. For instance, in related kinase inhibitors, a C3-substituted phenyl ring can be further functionalized to enhance potency. The nature and substitution pattern of this aromatic ring are critical.

N1-Alkylation and Arylation: The N1 position of the indazole is another key site for modification. Small alkyl groups, such as a methyl group, have been shown to increase the potency of some indazole-based inhibitors. This is often attributed to favorable interactions within the ATP-binding site of kinases or the prevention of undesirable metabolic modifications.

The Utility of the Iodine Atom: The iodine atom at the C5 position is not only a bulky group that can influence binding but also serves as a versatile synthetic handle. It allows for the introduction of a wide array of functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of a broad chemical space to identify optimal substituents for a given biological target. Studies on other halo-indazoles have shown that the nature of the halogen can impact reactivity and biological activity.

The following table summarizes the structure-activity relationships of various substituted indazole derivatives, providing insights into the effects of different functional groups on their biological activity.

| Compound ID | Indazole Core Modification | R1 Group (at C3) | R2 Group (at N1) | Target/Activity | Key SAR Observation | Reference |

| 1 | 6-Fluoro | - | H | ROCK1 Kinase | The 6-fluoro substitution significantly enhanced inhibitory potency compared to the 4-fluoro analog. | nih.gov |

| 2 | 5-Fluoro | Quinolone-4-amine | H | RIP2 Kinase | The 5-fluoro substituent is a key feature of a potent and selective inhibitor. | mdpi.com |

| 3 | 4-Fluoro | Phenyl | Methyl | Anticancer | The presence of a 4-fluoro substituent on the phenyl ring at C3 was found to be superior for anticancer activity. | mdpi.com |

| 4 | 5-Aryl | Amine | H | Anticancer (K562 cells) | A para-fluorine on the C5-aryl substituent was found to be crucial for potent antitumor activity. | mdpi.com |

| 5 | 6-Bromo | - | H | IDO1 Inhibition | The position of substituents at C4 and C6 was found to be crucial for inhibitory activity. | mdpi.com |

These findings underscore the importance of a systematic approach to the modification of the this compound scaffold. The electronic properties conferred by the fluorine atom, combined with the synthetic versatility of the iodine atom, provide a powerful platform for the design of novel and potent therapeutic agents. The optimization of substituents at the C3 and N1 positions, in particular, is a promising strategy for enhancing the efficacy of this class of compounds.

Computational Approaches in the Design and Optimization of 6 Fluoro 5 Iodo 1h Indazole Analogs

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For analogs derived from the 6-fluoro-5-iodo-1H-indazole scaffold, docking studies have been pivotal in elucidating their binding modes within the active sites of various enzymes, particularly protein kinases. These kinases are often implicated in diseases such as cancer and inflammatory conditions.

In the design of kinase inhibitors, the indazole core frequently serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. For instance, in the development of selective pan-Janus kinase (JAK) inhibitors, structure-based computational methods have been employed to optimize the interactions of 1H-indazole analogues. nih.govmdpi.com Docking simulations allow researchers to visualize how substitutions on the indazole ring, such as those that would be present in analogs of this compound, can enhance binding affinity and selectivity. The fluorine atom can modulate hydrogen bonding and membrane permeability, while the iodo group offers a site for further chemical modification through cross-coupling reactions to explore different pockets of the binding site.

A typical molecular docking workflow for a this compound analog targeting a protein kinase would involve:

Preparation of the protein structure: The three-dimensional crystal structure of the target kinase is obtained from a repository like the Protein Data Bank (PDB).

Ligand preparation: The 3D structure of the indazole analog is generated and its energy minimized.

Docking simulation: A docking program is used to place the ligand into the kinase's ATP-binding site and score the different poses based on their predicted binding affinity.

Analysis of results: The predicted binding poses are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, which can then guide the design of new analogs with improved properties.

Docking studies on other substituted indazoles have demonstrated the importance of the indazole's N1 or N2 atoms in forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies on this compound analogs are not extensively documented in publicly available literature, the methodology has been successfully applied to other halogenated and substituted indazole series. science.gov

The development of a QSAR model for a series of this compound analogs would typically involve the following steps:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness.

For example, a QSAR study on a series of 3-iodochromone derivatives identified key descriptors that influence their fungicidal activity, demonstrating the utility of this approach for halogenated heterocyclic compounds. researchgate.net A similar approach for this compound analogs could identify the key physicochemical properties that drive their biological activity, thereby enabling the prediction of the potency of yet-unsynthesized derivatives.

| QSAR Model Development Step | Description |

| 1. Data Collection | Synthesize and test a series of this compound analogs for a specific biological activity (e.g., kinase inhibition). |

| 2. Descriptor Calculation | Compute various molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties) for each analog. |

| 3. Model Generation | Use statistical methods to create a mathematical model linking the descriptors to the observed biological activity. |

| 4. Model Validation | Assess the model's predictive accuracy using statistical validation techniques. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal important conformational changes in both the ligand and the protein.

For an analog of this compound docked into a target's active site, an MD simulation can:

Confirm the stability of the predicted binding mode.

Analyze the network of hydrogen bonds and their persistence over time.

Identify key amino acid residues that contribute to the binding energy.

Provide insights into the role of water molecules in mediating ligand-protein interactions.

In studies of other kinase inhibitors, MD simulations have been used to understand the structural basis for inhibitor selectivity. rsc.org For instance, simulations can help explain why a particular indazole analog is more selective for one kinase over another, which is crucial for designing drugs with fewer off-target effects. rsc.org

Predictive Pharmacokinetic Profiling through Computational Modeling

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are increasingly used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics.

For analogs of this compound, computational tools can predict a range of ADME properties:

Lipophilicity (logP): The fluorine atom in the 6-position is known to enhance lipophilicity, which can affect membrane permeability and oral absorption. Computational models can provide accurate predictions of logP for different analogs.

Aqueous Solubility: Poor solubility is a common reason for drug failure. In silico models can predict the aqueous solubility of new analogs, guiding chemists to make modifications that improve this property.

Metabolic Stability: The sites on a molecule that are most susceptible to metabolism by cytochrome P450 enzymes can be predicted. This allows for chemical modifications to block metabolic "hotspots" and increase the compound's half-life.

Blood-Brain Barrier Permeability: For compounds targeting the central nervous system, computational models can predict their ability to cross the blood-brain barrier.

A variety of software platforms are available to perform these predictions, often using a combination of QSAR and other modeling techniques.

| Predicted Property | Relevance in Drug Design |

| Lipophilicity (logP) | Influences absorption, distribution, and potency. |

| Aqueous Solubility | Crucial for formulation and bioavailability. |

| Metabolic Stability | Determines the compound's half-life in the body. |

| Blood-Brain Barrier Penetration | Essential for drugs targeting the central nervous system. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a ligand must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.

For a target of interest for which some active indazole-based ligands are known, a pharmacophore model can be generated. This model would capture the key interaction points of the indazole scaffold and its substituents. This model can then be used to screen virtual libraries to identify new, structurally diverse compounds that could also be active against the target. This "scaffold hopping" approach is a powerful strategy for discovering novel chemical classes of inhibitors. nih.gov

Pharmacophore-based virtual screening has been successfully used to identify novel scaffolds for a variety of targets. nih.govtandfonline.com For example, a study on TRPV1 antagonists used pharmacophore modeling to cluster known ligands and then used the resulting models for virtual screening, leading to the identification of new inhibitor scaffolds. nih.gov A similar strategy could be applied to discover novel analogs derived from the this compound framework for a given biological target.

Preclinical Evaluation and Translational Research of 6 Fluoro 5 Iodo 1h Indazole Derivatives

In Vitro Biological Assays for Activity, Selectivity, and Efficacy Screening

The initial preclinical assessment of 6-fluoro-5-iodo-1H-indazole derivatives involves a battery of in vitro biological assays to determine their activity, selectivity, and efficacy. These assays are crucial for identifying promising compounds for further development.